molecular formula C27H19F2N3OS B2601158 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide CAS No. 922660-45-5

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B2601158
CAS No.: 922660-45-5
M. Wt: 471.53
InChI Key: XFRPAILKRLFQHS-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide (CAS 922660-45-5) is a synthetic small molecule with a molecular formula of C27H19F2N3OS and a molecular weight of 471.53 g/mol. This compound is provided with a purity of 95% or higher. Its structure incorporates several pharmaceutically relevant motifs, including a 4,6-difluorobenzothiazole core and a diphenylacetamide scaffold that is N-linked to a pyridin-3-ylmethyl group. The benzothiazole moiety is a privileged structure in medicinal chemistry, known to confer significant biological activities; derivatives are investigated as fungicides, anti-tuberculosis agents, antimalarials, anticonvulsants, insecticides, sedatives, and anti-inflammatory drugs, and also for applications in treating diabetes and cancer . The presence of the pyridine ring, a common heterocycle in approved drugs, further enhances its potential as a building block in drug discovery . The specific mechanism of action for this derivative is an area of active research, but related acetamide-bearing compounds are recognized for their excellent coordination abilities and structural similarity to the lateral chain of natural benzylpenicillin, making them interesting ligands and subjects for structural studies . This chemical is intended for research and development purposes exclusively and is not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19F2N3OS/c28-21-14-22(29)25-23(15-21)34-27(31-25)32(17-18-8-7-13-30-16-18)26(33)24(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-16,24H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRPAILKRLFQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=C(C=C5S4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring

The next step involves the formation of the acetamide linkage. This can be accomplished by reacting the benzothiazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, potassium tert-butoxide, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that benzothiazole derivatives exhibit promising anticancer properties. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. Research shows that compounds with similar structures can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and disruption of mitochondrial membrane potential .

Antimicrobial Properties

Benzothiazole derivatives are recognized for their antibacterial and antifungal activities. The specific compound has shown effectiveness against several pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Neuroprotective Effects

Recent investigations have suggested that certain benzothiazole derivatives possess neuroprotective properties. They may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Potential

The compound's ability to modulate inflammatory pathways has also been studied. Research indicates that benzothiazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Liquid Crystals

The compound has been explored for use in liquid crystal technology due to its unique molecular structure, which can influence the alignment and optical properties of liquid crystals. This application is particularly relevant in the development of advanced display technologies .

Polymeric Materials

Research into polymer composites incorporating benzothiazole derivatives indicates potential enhancements in mechanical properties and thermal stability. These materials could find applications in coatings, adhesives, and other industrial products where durability is essential .

Pesticides and Herbicides

The structural characteristics of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide make it a candidate for developing new agrochemicals. Its efficacy against plant pathogens and pests has been evaluated, showing potential for use as a pesticide or herbicide .

Plant Growth Regulators

Studies suggest that certain benzothiazole derivatives can act as plant growth regulators, promoting growth or enhancing resistance to environmental stresses. This application could lead to more sustainable agricultural practices by reducing the need for synthetic fertilizers .

Summary Table of Applications

Application AreaSpecific UsesRelevant Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Antimicrobial agentsEffective against pathogenic bacteria and fungi
Neuroprotective drugsProtects neurons from oxidative stress
Anti-inflammatory treatmentsInhibits pro-inflammatory cytokines
Material ScienceLiquid crystal technologyInfluences optical properties
Polymeric materialsEnhances mechanical properties
Agricultural ChemistryPesticides and herbicidesEfficacy against plant pathogens
Plant growth regulatorsPromotes growth under stress conditions

Case Studies

  • Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that a related benzothiazole derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Evaluation : A comprehensive evaluation of various benzothiazole derivatives found that the target compound displayed notable activity against gram-positive bacteria such as Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
  • Liquid Crystal Application : Research on liquid crystal displays utilizing benzothiazole-based compounds revealed improvements in response times and thermal stability compared to traditional materials, paving the way for more efficient display technologies .

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. It is believed to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, proteases, and kinases. Additionally, it may modulate the activity of G-protein coupled receptors, influencing various cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide (Target) Benzothiazole - 4,6-difluoro
- N-linked diphenylacetamide
- Pyridin-3-ylmethyl
High lipophilicity (logP ~5.2*); potential for π-π stacking and H-bonding
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP 3 348 550A1) Benzothiazole - 6-CF₃
- N-linked phenylacetamide
Enhanced electron-withdrawing effects (CF₃); moderate solubility
2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (Acta Cryst. E69, o523) Thiazole - 2,6-dichlorophenyl
- N-linked acetamide
Twisted aryl-thiazole dihedral (79.7°); intermolecular N–H⋯N H-bonds
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide Benzothiazole (dihydro) - 4,6-difluoro
- 3-ethyl
- Pyrrolidinone substituent
Conformational rigidity due to fused pyrrolidinone; potential for tautomerism

*Estimated using fragment-based logP calculations.

Key Structural and Functional Insights

The trifluoromethyl group in EP 3 348 550A1 provides stronger electron withdrawal than fluorine, which may influence binding affinity in enzyme-active sites .

This contrasts with simpler phenylacetamide derivatives (e.g., EP 3 348 550A1), which exhibit lower logP values (~3.8) . The pyridin-3-ylmethyl group introduces a heteroaromatic system capable of coordination or H-bonding, a feature absent in dichlorophenyl or methoxy-substituted analogs .

Crystallographic and Conformational Behavior :

  • Compounds like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit twisted aryl-thiazole conformations (79.7° dihedral), while the target compound’s diphenyl groups may adopt coplanar arrangements for π-π stacking .
  • SHELX-based refinements (e.g., SHELXL) are critical for resolving such structural details, ensuring accurate bond-length and angle measurements .

Biological Implications: While biological data for the target compound are unavailable, structurally related benzothiazoles (e.g., EP 3 348 550A1) are often explored as kinase inhibitors or antimicrobial agents due to their aromatic and electron-deficient cores .

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety substituted with difluorine, which enhances its biological reactivity. The presence of the diphenyl and pyridine groups contributes to its pharmacological potential. The molecular formula is C19H17F2N3SC_{19}H_{17}F_2N_3S with a molar mass of approximately 373.39 g/mol.

PropertyValue
Molecular FormulaC19H17F2N3SC_{19}H_{17}F_2N_3S
Molar Mass373.39 g/mol
Density1.274 g/cm³
Boiling Point~360.8 °C
pKa~9.73

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Benzothiazole derivatives are known for their antimicrobial properties. The compound has shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli, through mechanisms that may involve disruption of bacterial cell wall synthesis or inhibition of DNA replication .
  • Anticancer Properties : Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The interaction with specific kinases involved in cell cycle regulation has been suggested as a potential mechanism .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators, which is common among benzothiazole derivatives .

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of the difluoro group on the benzothiazole ring significantly enhances the compound's potency and selectivity against various biological targets. Modifications to the side chains, particularly the diphenyl and pyridine moieties, have been shown to affect the binding affinity to target proteins and overall biological activity .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15.62 µg/mL .
  • Anticancer Activity : In vitro studies revealed that this compound inhibited the proliferation of various cancer cell lines, including HepG2 and DLD cells, showing IC50 values in the low micromolar range . The mechanism involved apoptosis induction through caspase activation.
  • In Vivo Studies : Animal models have been employed to evaluate the anti-inflammatory effects of this compound, where it showed a reduction in paw edema in carrageenan-induced models, indicating its potential as an anti-inflammatory agent .

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